molecular formula C9H10N2O3S B2809319 2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866011-09-8

2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No.: B2809319
CAS No.: 866011-09-8
M. Wt: 226.25
InChI Key: CGUGYHAQIGNHTR-MDZDMXLPSA-N
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Description

2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid is a complex organic compound featuring a thiazole ring, a cyclopropane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thioamide with an α-haloketone under acidic conditions.

    Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may play a key role in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Cyclopropane Carboxylic Acids: Compounds like cyclopropanecarboxylic acid and its derivatives share the cyclopropane ring and carboxylic acid group.

Uniqueness

2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid is unique due to the combination of the thiazole ring and cyclopropane ring within the same molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11-2-3-15-9(11)10-7(12)5-4-6(5)8(13)14/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGYHAQIGNHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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